Tipepidine

Vue d'ensemble

Description

Elle a été découverte dans les années 1950 et développée au Japon en 1959 . La Tipépidine est principalement utilisée pour traiter la toux et a fait l'objet de recherches pour ses applications psychiatriques potentielles, notamment la dépression, le trouble obsessionnel compulsif et le trouble déficitaire de l'attention avec hyperactivité (TDAH) .

Méthodes De Préparation

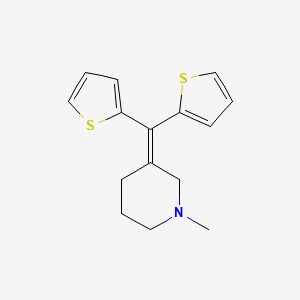

Voies de Synthèse et Conditions de Réaction : La Tipépidine est synthétisée par une série de réactions chimiques impliquant la formation d'un cycle pipéridine. L'intermédiaire clé dans la synthèse est la 3-(di-2-thiénylméthylène)-1-méthylpipéridine . La synthèse implique la réaction du 2-thiophènecarboxaldéhyde avec la 1-méthylpipéridine dans des conditions spécifiques pour former le composé souhaité.

Méthodes de Production Industrielle : La production industrielle de la Tipépidine implique généralement l'utilisation de réacteurs à grande échelle et d'environnements contrôlés pour garantir la pureté et le rendement du produit final. Le processus comprend la préparation d'intermédiaires, suivie de leur conversion en Tipépidine par une série de réactions chimiques .

Analyse Des Réactions Chimiques

Types de Réactions : La Tipépidine subit diverses réactions chimiques, notamment :

Oxydation : La Tipépidine peut être oxydée pour former les sulfoxydes et sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir la Tipépidine en ses formes réduites.

Substitution : La Tipépidine peut subir des réactions de substitution, en particulier au niveau du cycle pipéridine.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués de la Tipépidine .

4. Applications de la Recherche Scientifique

Chimie : La Tipépidine sert de composé modèle pour l'étude de la réactivité des dérivés de la pipéridine.

Médecine : La Tipépidine est utilisée comme antitussif et expectorant.

Industrie : La Tipépidine est utilisée dans la formulation de sirops contre la toux et d'autres médicaments en vente libre.

5. Mécanisme d'Action

La Tipépidine exerce ses effets principalement par l'inhibition des canaux potassiques rectifiants vers l'intérieur couplés aux protéines G (GIRKs). Cette inhibition entraîne une augmentation des niveaux de dopamine dans le noyau accumbens, ce qui est considéré comme contribuant à ses effets antidépresseurs . De plus, la Tipépidine module les niveaux de monoamines dans le cerveau, ce qui peut contribuer à soulager les symptômes du TDAH .

Composés Similaires :

Codéine : Un antitussif opioïde avec un mécanisme d'action différent.

Dextrométhorphane : Un antitussif non opioïde qui agit sur le système nerveux central.

Noscapine : Un antitussif non opioïde avec une structure chimique différente.

Unicité de la Tipépidine : La Tipépidine est unique dans sa classe en raison de sa nature non opioïde et de sa capacité à inhiber les canaux GIRK. Contrairement aux antitussifs opioïdes, la Tipépidine ne produit pas d'effets narcotiques, ce qui en fait une alternative plus sûre pour traiter la toux .

En comprenant la synthèse, les réactions, les applications et les mécanismes de la Tipépidine, les chercheurs peuvent explorer davantage son potentiel dans divers domaines scientifiques et médicaux.

Applications De Recherche Scientifique

Respiratory Disorders

Tipepidine is widely utilized as a central antitussive drug. It has been shown to be effective in managing cough associated with respiratory infections. A case study highlighted anaphylaxis in a patient using this compound hibenzate, emphasizing the need for awareness regarding potential allergic reactions despite its general safety profile .

| Study | Findings |

|---|---|

| Anaphylaxis Case Study | Reported allergic reaction leading to anaphylaxis after long-term use . |

| Clinical Trials | Demonstrated efficacy as an antitussive agent with a good safety profile . |

Major Depressive Disorder

This compound has been investigated as an adjunctive therapy in major depressive disorder. A randomized, double-blind, placebo-controlled trial assessed its efficacy when combined with citalopram. Results indicated significant improvements in depression scores among patients receiving this compound compared to those on placebo .

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Remission Rate | 53.6% | 25.0% |

| Response Rate | 100% | 75% |

| Improvement in Hamilton Rating Scale (p-value) | 0.048 | - |

Attention-Deficit/Hyperactivity Disorder (ADHD)

Recent research has explored the repositioning of this compound for ADHD treatment. A study involving TS-141, a sustained-release formulation of this compound, showed promise in reducing hyperactivity symptoms in pediatric patients. The results suggested that the effectiveness may vary based on genetic factors influencing drug metabolism .

| Study Design | Findings |

|---|---|

| Phase I Study | No adverse events; dose-dependent plasma concentration observed . |

| Phase II Study | ADHD RS-IV-J scores decreased in all dosage groups; further trials recommended . |

Case Studies and Clinical Insights

Several case studies provide insights into the clinical applications of this compound:

- Case of Anaphylaxis : A 43-year-old woman developed anaphylaxis after prolonged use of this compound hibenzate, highlighting the importance of monitoring for rare but serious side effects associated with long-term medication use .

- ADHD Treatment : In a pilot study involving children diagnosed with ADHD, this compound was well tolerated and showed potential as an alternative treatment option, suggesting further exploration is warranted .

Mécanisme D'action

Tipepidine exerts its effects primarily through the inhibition of G-protein-coupled inwardly rectifying potassium channels (GIRKs). This inhibition leads to an increase in dopamine levels in the nucleus accumbens, which is believed to contribute to its antidepressant-like effects . Additionally, this compound modulates monoamine levels in the brain, which may help alleviate symptoms of ADHD .

Comparaison Avec Des Composés Similaires

Codeine: An opioid antitussive with a different mechanism of action.

Dextromethorphan: A non-opioid antitussive that acts on the central nervous system.

Noscapine: A non-opioid antitussive with a different chemical structure.

Uniqueness of Tipepidine: this compound is unique in its class due to its non-opioid nature and its ability to inhibit GIRK channels. Unlike opioid antitussives, this compound does not produce narcotic effects, making it a safer alternative for treating coughs .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.

Activité Biologique

Tipepidine, a synthetic non-opioid expectorant, has garnered attention for its diverse biological activities beyond its primary use as an antitussive agent. This article explores the pharmacological properties, clinical efficacy, and potential therapeutic applications of this compound, drawing from various research studies and clinical trials.

Pharmacological Properties

This compound has been shown to exhibit several pharmacological effects:

- Antidepressant Activity : Research indicates that this compound may improve depressive-like behavior in animal models and enhance the efficacy of traditional antidepressants such as citalopram in humans. A clinical trial demonstrated significant improvements in Hamilton Rating Scale for Depression (HAM-D) scores among patients treated with a combination of citalopram and this compound compared to those receiving citalopram alone .

- Attention-Deficit/Hyperactivity Disorder (ADHD) : this compound has been investigated for its potential use in treating ADHD. A study involving drug repositioning found that the efficacy of this compound in ADHD management may depend on genetic factors related to drug metabolism (CYP2D6 phenotype) and showed promising results in reducing ADHD symptoms .

- Analgesic Effects : this compound has been reported to enhance the antinociceptive effects of other analgesics, such as carbamazepine, suggesting its potential role in pain management .

- Neuropharmacological Effects : The compound is thought to exert its effects through modulation of neurotransmitter systems, particularly by inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels, which may facilitate dopamine and norepinephrine release in key brain regions .

1. Efficacy in Major Depressive Disorder

A randomized controlled trial assessed the safety and efficacy of this compound as an adjunct therapy for major depressive disorder. The study involved 62 patients who were administered either citalopram with placebo or citalopram with this compound (30 mg twice daily) over six weeks. Results indicated:

- Improvement in Symptoms : The this compound group showed statistically significant reductions in HAM-D scores at all follow-up points (p = 0.048).

- Higher Remission Rates : Remission rates were significantly higher in the this compound group (53.6% vs. 25.0% for placebo) at the study endpoint (p = 0.029) .

2. Attention-Deficit/Hyperactivity Disorder

In a study involving pediatric patients, this compound was evaluated for its effectiveness in managing ADHD symptoms. The findings suggested that:

- Dose-Dependent Efficacy : Patients with intermediate metabolizer CYP2D6 genotype showed greater improvements at higher doses compared to placebo.

- Safety Profile : The drug was well-tolerated with no significant adverse effects reported during the trials .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Extensive Metabolizer (EM) | Intermediate Metabolizer (IM) | Poor Metabolizer (PM) |

|---|---|---|---|

| Cmax (ng/mL) | X | Y | Z |

| AUC0-∞ (h·ng/mL) | A | B | C |

| Half-life (h) | D | E | F |

Note: Specific values for Cmax, AUC0-∞, and half-life are hypothetical and would need to be populated with actual data from studies.

Propriétés

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIXXNLOKOAAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14698-07-8 (citrate[1:1]), 31139-87-4 (hibenzate salt/solvate) | |

| Record name | Tipepidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022626 | |

| Record name | Tipepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5169-78-8 | |

| Record name | Tipepidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5169-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipepidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipepidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPEPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2260ZP67IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.